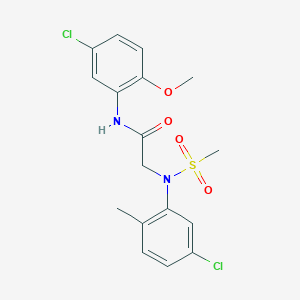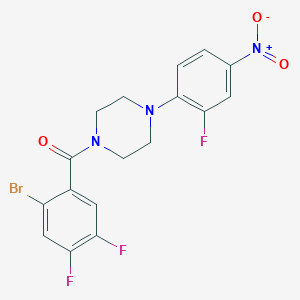
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, commonly known as BDF-7378, is a synthetic compound that has gained attention in the scientific community for its potential use in drug development.
Wirkmechanismus
BDF-7378 has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including histone deacetylases (HDACs) and topoisomerases. Additionally, BDF-7378 has been shown to modulate the activity of several signaling pathways involved in cancer cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways. The exact mechanism of action of BDF-7378 in neuroprotection is not yet fully understood, but it has been suggested to involve the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
BDF-7378 has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro. Additionally, BDF-7378 has been shown to reduce the growth and invasiveness of cancer cells in animal models. In animal models of neurological disorders, BDF-7378 has been shown to improve motor function and reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDF-7378 in lab experiments is its potent activity against cancer cells and its potential therapeutic application in the treatment of cancer and neurological disorders. Additionally, BDF-7378 has been shown to have low toxicity in animal models. One limitation of using BDF-7378 in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
For the study of BDF-7378 include further investigation of its mechanism of action in neuroprotection and the development of more efficient synthesis methods for its production. Additionally, the potential use of BDF-7378 in combination with other drugs for the treatment of cancer and neurological disorders should be explored. Finally, the development of BDF-7378 derivatives with improved potency and selectivity for specific cancer cell types may lead to the development of more effective cancer therapies.
Synthesemethoden
BDF-7378 is synthesized through a multi-step process involving the reaction of 2-bromo-4,5-difluorobenzoyl chloride with 4-(2-fluoro-4-nitrophenyl)piperazine in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain BDF-7378 in its pure form.
Wissenschaftliche Forschungsanwendungen
BDF-7378 has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. In vitro studies have shown that BDF-7378 has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BDF-7378 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2-bromo-4,5-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3N3O3/c18-12-9-14(20)13(19)8-11(12)17(25)23-5-3-22(4-6-23)16-2-1-10(24(26)27)7-15(16)21/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPARRQGYGWTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)
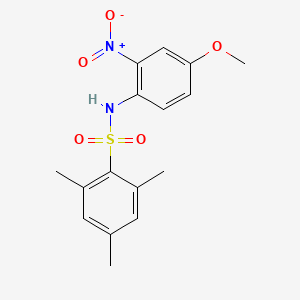
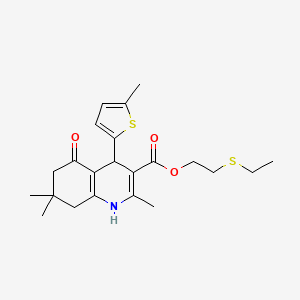
![3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5130473.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)

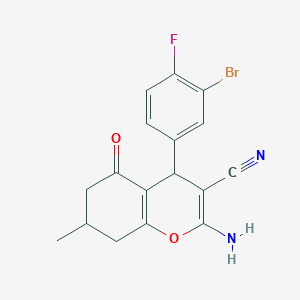

![diethyl 3-methyl-5-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5130522.png)
![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)
![1-{2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5130551.png)
